molecular formula C12H8ClF2N B8454343 2-Chloro-4-fluoro-N-(4-fluorophenyl)aniline

2-Chloro-4-fluoro-N-(4-fluorophenyl)aniline

Cat. No. B8454343
M. Wt: 239.65 g/mol
InChI Key: JFTHZXWWFJYKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09265772B2

Procedure details

A reaction tube was charged with sodium tert-butoxide (7.218 g, 75.1 mmol), 2-chloro-4-fluoro-N-(4-fluorophenyl)aniline (3.600 g, 15.0 mmol), tri-tert-butylphosphonium tetrafluoroborate (0.305 g, 1.1 mmol), palladium diacetate (0.169 g, 0.8 mmol), and anhydrous 1,4-dioxane (80 mL). The tube was sealed under nitrogen and heated in an oil bath at 110° C. for 20 hrs. After cooling to room temperature, the mixture was treated with 2M aqueous hydrochloric acid (90 mL) and extracted with methylene chloride (3×50 mL). The combined organic layers were washed with saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), and concentrated in vacuo. The residue was purified by silica gel chromatography (20-50% methylene chloride/hexanes). The solids were rinsed with hexanes and dried to afford pure compound as a white powder (1.1 g, 36%). 1H NMR (300 MHz, CDCl3) δ 7.99 (br s, 1H), 7.67 (dd, 2H, J=8.7, 2.4 Hz), 7.36 (dd, 2H, J=8.7, 4.2 Hz), 7.19 (td, 2H, J=9.0, 2.4 Hz).
Quantity
7.218 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.305 g
Type
reactant
Reaction Step One
Quantity
0.169 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].Cl[C:8]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:9]=1[NH:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1.F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.Cl>C([O-])(=O)C.C([O-])(=O)C.[Pd+2].O1CCOCC1>[F:22][C:20]1[CH:21]=[CH:8][C:9]2[NH:10][C:11]3[C:16]([C:18]=2[CH:19]=1)=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3 |f:0.1,3.4,6.7.8|

Inputs

Step One
Name
Quantity
7.218 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=C(NC2=CC=C(C=C2)F)C=CC(=C1)F
Name
Quantity
0.305 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Name
Quantity
0.169 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (20-50% methylene chloride/hexanes)
WASH
Type
WASH
Details
The solids were rinsed with hexanes
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=2NC3=CC=C(C=C3C2C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.